molecular formula C10H11F3N2O3S B14828610 N-(4-Cyclopropoxy-6-(trifluoromethyl)pyridin-3-YL)methanesulfonamide

N-(4-Cyclopropoxy-6-(trifluoromethyl)pyridin-3-YL)methanesulfonamide

Cat. No.: B14828610
M. Wt: 296.27 g/mol
InChI Key: OSDLSRFEJXYTOW-UHFFFAOYSA-N
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Description

N-(4-Cyclopropoxy-6-(trifluoromethyl)pyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C10H11F3N2O3S and a molecular weight of 296.268 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a trifluoromethyl group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C10H11F3N2O3S

Molecular Weight

296.27 g/mol

IUPAC Name

N-[4-cyclopropyloxy-6-(trifluoromethyl)pyridin-3-yl]methanesulfonamide

InChI

InChI=1S/C10H11F3N2O3S/c1-19(16,17)15-7-5-14-9(10(11,12)13)4-8(7)18-6-2-3-6/h4-6,15H,2-3H2,1H3

InChI Key

OSDLSRFEJXYTOW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CN=C(C=C1OC2CC2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . The process may involve the use of boron reagents and palladium catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyclopropoxy-6-(trifluoromethyl)pyridin-3-YL)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

N-(4-Cyclopropoxy-6-(trifluoromethyl)pyridin-3-YL)methanesulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-Cyclopropoxy-6-(trifluoromethyl)pyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with trifluoromethyl and methanesulfonamide groups, such as:

Uniqueness

N-(4-Cyclopropoxy-6-(trifluoromethyl)pyridin-3-YL)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

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